

Lapazine: A Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: Lapazine

Cat. No.: B1248162

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Abstract

Lapazine, a synthetic phenazine derivative of β -lapachone, has emerged as a compound of interest with potential therapeutic applications, primarily in the realm of infectious diseases. This technical guide provides a comprehensive overview of the current state of knowledge on **lapazine**, focusing on its synthesis, formulation, and biological activity. While research is ongoing, this document consolidates the available quantitative data, experimental methodologies, and proposed mechanisms of action to serve as a valuable resource for the scientific community. The primary focus of current research is on its potent activity against *Mycobacterium tuberculosis*, including drug-resistant strains. This guide will also touch upon the potential, yet largely unexplored, antitumor properties of **lapazine**, drawing parallels with its parent compound, β -lapachone.

Chemical and Physical Properties

Lapazine is a yellow solid with the molecular formula $C_{21}H_{18}N_2O$ and a molecular weight of 314.4 g/mol. [1] Its phenazine structure is central to its chemical reactivity, particularly its ability to participate in redox reactions. [1] However, a significant challenge in its development is its low solubility in aqueous solutions, which has prompted research into novel formulation strategies to enhance its bioavailability. [1]

Potential Therapeutic Applications

Antitubercular Activity

The most well-documented therapeutic potential of **lapazine** lies in its activity against *Mycobacterium tuberculosis*. In vitro studies have demonstrated its efficacy against both the standard H37Rv strain and a rifampicin-resistant strain.

Data Presentation: In Vitro Antitubercular Activity of **Lapazine**

Strain	Minimum Inhibitory Concentration (MIC) (µg/mL)	Reference
<i>Mycobacterium tuberculosis</i> H37Rv	3.00	[1][2][3]
Rifampicin-Resistant <i>M. tuberculosis</i>	1.56	[1][2][3]

Antitumor Potential

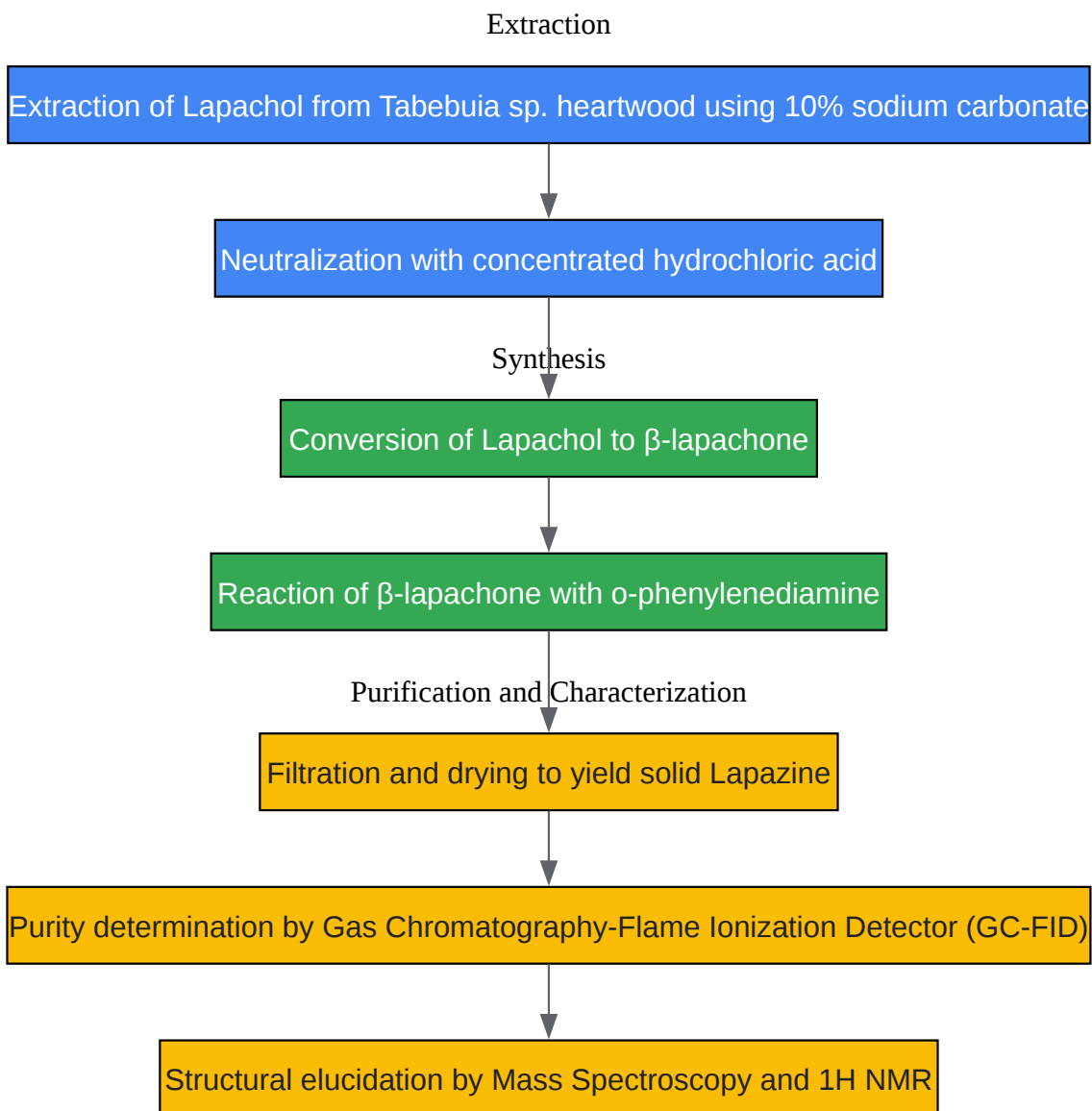
While direct evidence for the antitumor activity of **lapazine** is limited in the current literature, its structural relationship to β -lapachone suggests it may possess similar properties. β -lapachone is known to exhibit cytotoxicity against a variety of cancer cell lines, and this activity is often dependent on the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1). Further research is required to determine if **lapazine** shares this mechanism and to what extent it is effective against cancer cells.

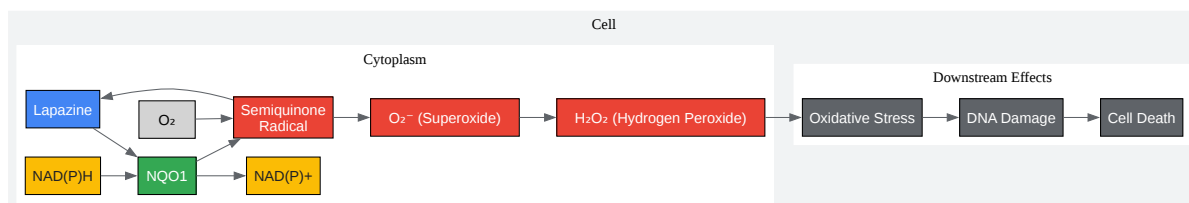
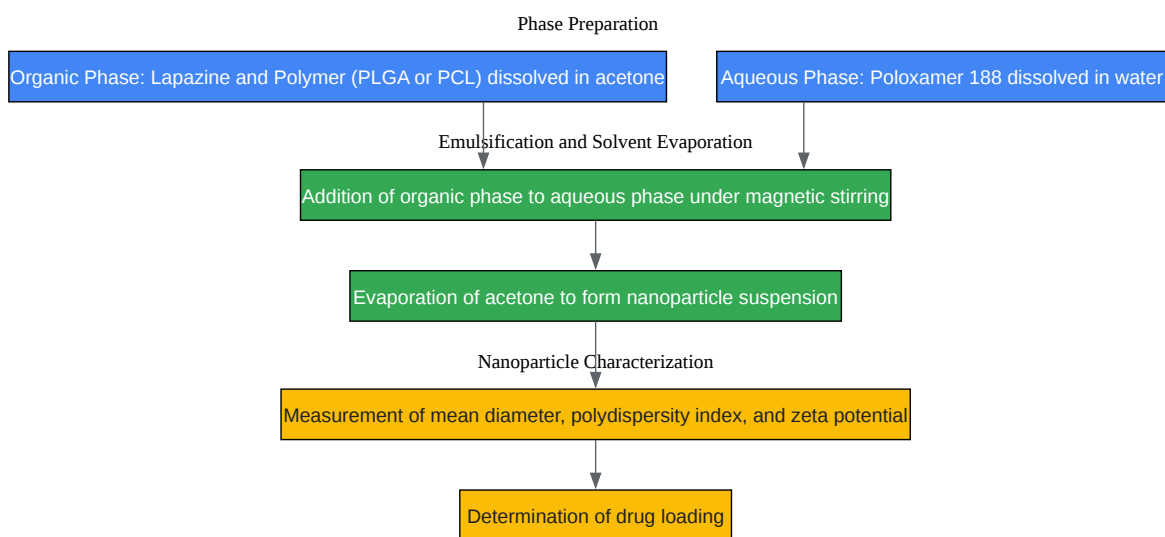
Experimental Protocols

Synthesis of Lapazine

Lapazine is synthesized from lapachol, a natural product extracted from the heartwood of trees of the *Tabebuia* species. The synthesis is a multi-step process.

Experimental Workflow: Synthesis of **Lapazine**





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